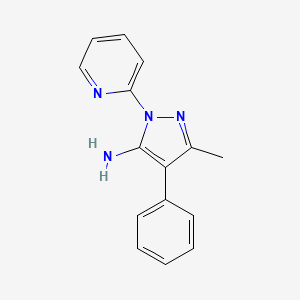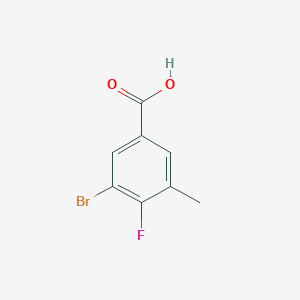
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of a 4-chlorophenyl group attached to the sulfur atom at the 6th position of the inosine moiety, and acetyl groups at the 2’, 3’, and 5’ positions of the ribose sugar
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate typically involves multiple steps:
Starting Material: The synthesis begins with inosine, a naturally occurring nucleoside.
Thioether Formation: The 6-hydroxy group of inosine is converted to a thiol group, which is then reacted with 4-chlorophenyl halide to form the 6-S-(4-chlorophenyl) derivative.
Acetylation: The hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar are acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The 4-chlorophenyl group can be reduced to a phenyl group.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 6-S-phenyl-6-thio-inosine 2’,3’,5’-Triacetate.
Substitution: Formation of derivatives with different functional groups at the 2’, 3’, and 5’ positions.
Aplicaciones Científicas De Investigación
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on nucleic acid metabolism and enzyme inhibition.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of novel pharmaceuticals and biochemical assays.
Mecanismo De Acción
The mechanism of action of 6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound may also inhibit enzymes involved in nucleoside metabolism, leading to disruption of cellular processes. The 4-chlorophenyl group and thioether linkage contribute to its unique biochemical properties.
Comparación Con Compuestos Similares
Similar Compounds
6-S-Phenyl-6-thio-inosine 2’,3’,5’-Triacetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-S-(4-Methylphenyl)-6-thio-inosine 2’,3’,5’-Triacetate: Contains a methyl group instead of a chlorine atom, leading to different steric and electronic effects.
Uniqueness
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate is unique due to the presence of the 4-chlorophenyl group, which can enhance its binding affinity to certain enzymes and nucleic acids. This structural feature may also influence its pharmacokinetic properties, making it a valuable compound for drug development and biochemical research.
Propiedades
Fórmula molecular |
C22H21ClN4O7S |
|---|---|
Peso molecular |
520.9 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(4-chlorophenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H21ClN4O7S/c1-11(28)31-8-16-18(32-12(2)29)19(33-13(3)30)22(34-16)27-10-26-17-20(27)24-9-25-21(17)35-15-6-4-14(23)5-7-15/h4-7,9-10,16,18-19,22H,8H2,1-3H3/t16-,18-,19-,22-/m1/s1 |
Clave InChI |
MNQVBJXSFGEHPO-WGQQHEPDSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3SC4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3SC4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


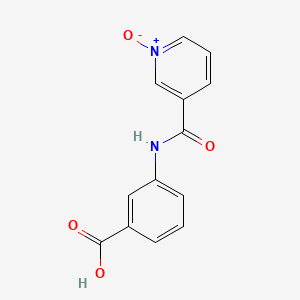


![n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13940087.png)

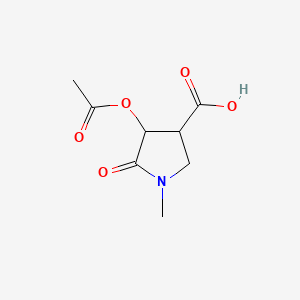
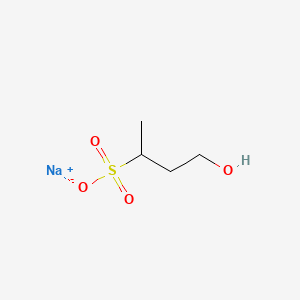


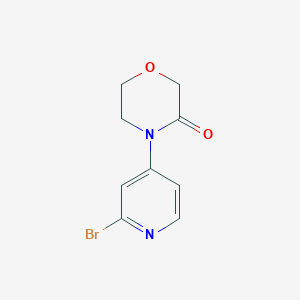
![1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13940130.png)
